molecular formula C19H14ClF2N3O2S B2499103 N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 899958-70-4

N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Cat. No. B2499103
M. Wt: 421.85
InChI Key: YOOAYRLUCKGXSY-UHFFFAOYSA-N
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Description

  • Synthesis Analysis :

    • The synthesis of related N-substituted acetamide compounds involving various substitutions and reactions has been extensively studied. For example, Sunder and Maleraju (2013) synthesized derivatives of N-substituted acetamides with anti-inflammatory activity (Sunder & Maleraju, 2013).
  • Molecular Structure Analysis :

    • The molecular structure of similar acetamide compounds has been characterized through techniques such as NMR, IR, and X-ray crystallography. For instance, Narayana et al. (2016) analyzed the crystal structures of C,N-disubstituted acetamides, revealing complex sheet formations through hydrogen bonds (Narayana et al., 2016).
  • Chemical Reactions and Properties :

    • The chemical reactions and properties of related acetamide compounds have been the subject of several studies. For example, Salian et al. (2017) performed spectroscopic characterization of N-substituted acetamide compounds, revealing insights into their chemical properties (Salian et al., 2017).
  • Physical Properties Analysis :

    • The physical properties of similar compounds, such as crystal structure and molecular conformation, have been explored. For instance, Boechat et al. (2011) investigated the structures of N-substituted acetamides, revealing their V-shaped molecular conformation and 3-D arrays formed by various intermolecular interactions (Boechat et al., 2011).
  • Chemical Properties Analysis :

    • The chemical properties, such as reactivity and interaction with other molecules, of similar compounds have been studied. Arafat et al. (2022) synthesized novel N-substituted acetamides and analyzed their spectral data to elucidate their chemical properties (Arafat et al., 2022).

Scientific Research Applications

Synthesis and Structural Analysis

Research on related compounds includes synthesis and characterization efforts to understand their chemical structure and potential applications. For example, studies have detailed the synthesis of novel derivatives through specific reactions, confirming their structures via spectroscopic methods such as NMR, IR, and Mass spectra. These synthetic efforts are foundational for exploring the applications of these compounds in various scientific fields, including materials science and medicinal chemistry (K. Sunder & Jayapal Maleraju, 2013; N. Boechat et al., 2011).

Biological Activities

While direct applications of the specified compound were not identified, research on structurally related compounds has explored their potential biological activities. This includes investigations into anti-inflammatory, antimicrobial, and anticancer properties. These studies are crucial for identifying promising leads for new therapeutic agents. For instance, derivatives have been assayed for anti-inflammatory activity, with some showing significant results (K. Sunder & Jayapal Maleraju, 2013). Similarly, other studies have focused on the antimicrobial and anticancer activities of synthesized compounds, highlighting the diverse potential applications of these chemical entities in drug discovery and development (Sedanur Ekrek et al., 2022).

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClF2N3O2S/c1-11-2-3-12(20)8-16(11)24-17(26)10-28-18-19(27)25(7-6-23-18)13-4-5-14(21)15(22)9-13/h2-9H,10H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOOAYRLUCKGXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=CN(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2-methylphenyl)-2-((4-(3,4-difluorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

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